
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI)
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Overview
Description
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) is a derivative of the amino acid proline. This compound is characterized by the presence of a methyl group at the third position and an ethyl ester group. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) typically involves the esterification of L-Proline with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a catalyst in various organic reactions.
Biology: It is used in the study of protein structure and function.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The ester group allows it to participate in esterification and transesterification reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Proline methyl ester
- L-Proline ethyl ester
- L-Proline, 3-ethyl-, methyl ester
Uniqueness
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) is unique due to the presence of both a methyl group and an ethyl ester group. This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. Its specific stereochemistry also plays a crucial role in its reactivity and interaction with biological molecules.
Properties
IUPAC Name |
ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMGRSSLHPGTO-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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